molecular formula C34H32ClFeN4O4 B1673052 Hemin CAS No. 16009-13-5

Hemin

Cat. No. B1673052
CAS RN: 16009-13-5
M. Wt: 616.5 g/mol
InChI Key: GGIDWJQWCUJYRY-RGGAHWMASA-L
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Description

Hemin, also known as ferric chloride heme, is an iron-containing porphyrin with chlorine that can be formed from a heme group, such as heme B found in the hemoglobin of human blood . It is protoporphyrin IX containing a ferric iron (Fe 3+) ion with a coordinating chloride ligand .


Synthesis Analysis

Hemin is endogenously produced in the human body, for example during the turnover of old red blood cells . The effects of additives in the culture medium on the biosynthesis of heme were studied using Escherichia coli as a model microorganism. 5-Aminolaevulinic acid and hemin increased the heme concentration in E. coli by a factor of 1.5 and 4.5, respectively .


Molecular Structure Analysis

Hemin is protoporphyrin IX containing a ferric iron (Fe 3+) ion with a coordinating chloride ligand . Chemically, hemin differs from the related heme-compound hematin chiefly in that the coordinating ion is a chloride ion in hemin, whereas the coordinating ion is a hydroxide ion in hematin .


Chemical Reactions Analysis

Hemin has been reported to bind to the CXXCH motif and inhibit the function of Ca 2+ - and voltage-gated K + channel, Slo1 .


Physical And Chemical Properties Analysis

Hemin is soluble in dilute ammonia, and in solutions of NaOH with hematin formation (the Cl is displaced by an OH group); practically insoluble in dilute acid or carbonate solutions; soluble in strong organic bases such as trimethylamine, p-toluidine and dimethylaniline; soluble in concentrated H2SO4 with loss of Fe; sparingly soluble in 70-80% alcohol; practically insoluble, but stable, in water .

Scientific Research Applications

1. Blood Haemostasis

Hemin, as a heme oxygenase-1 inducer, has been researched for its impact on blood haemostasis. A study by Rochefort et al. (2007) utilized high-frequency ultrasound to investigate blood clotting in rats treated with hemin. This study highlighted significant changes in clotting velocity, comparable to heparin treatment, suggesting hemin's potential role in treating bleeding diseases and the need for further research in thrombosis models (Rochefort et al., 2007).

2. Anti-Inflammatory Effects in Colitis

Hemin has been shown to have anti-inflammatory properties beneficial for treating inflammatory bowel disease (IBD). A study by Mateus et al. (2018) demonstrated that hemin treatment reduced hemorrhagic focus, intestinal damage, tissue inflammation, and lesion extension in a model of experimental colitis. This suggests hemin's therapeutic potential in IBD management (Mateus et al., 2018).

3. Antiproliferative Effects on Cancer Cells

Research by Diaconu et al. (2003) explored hemin's effects on hepatoma cells, including drug-resistant ones. The study found that hemin inhibited cell proliferation and induced apoptosis in these cells, highlighting its potential as a treatment strategy for hepatoma patients (Diaconu et al., 2003).

4. Nephroprotection Against Toxicity

A study conducted byAl-Kahtani et al. (2014) investigated the protective effects of hemin against nephrotoxic effects induced by cisplatin in male rats. The study found that hemin administration ameliorated cisplatin-induced renal damage, indicating its potential as a therapeutic approach in treating nephrotoxicity caused by chemotherapy agents (Al-Kahtani et al., 2014).

5. Enhancing Hemoglobin Production

Research by Fibach et al. (1995) showed that hemin can significantly increase hemoglobin production in cultured erythroid cells, particularly fetal hemoglobin. This finding has implications for treating genetic diseases like sickle cell anemia and beta-thalassemia, suggesting potential combined treatments with hemin and other drugs (Fibach et al., 1995).

6. Potential in HIV-1 Treatment

Devadas and Dhawan (2006) found that hemin treatment significantly suppressed HIV replication in monocytes and T cells. The study suggests that hemin-induced heme oxygenase-1 activity could play a crucial role in defending against HIV-1 infection, pointing to its potential therapeutic use (Devadas & Dhawan, 2006).

7. Impact on Vascular Smooth-Muscle Cells

A study by Letarte et al. (1993) investigated hemin's effects on vascular smooth-muscle cells, finding that it led to constriction and increased uptake of Ca++. This suggests hemin's involvement in the development of cerebral vasospasm and its potential as a therapeutic target (Letarte et al., 1993).

Safety And Hazards

Hemin is made from human plasma (part of the blood) which may contain viruses and other infectious agents. Donated plasma is tested and treated to reduce the risk of it containing infectious agents, but there is still a small possibility it could transmit disease . Personal precautions, protective equipment, and emergency procedures include avoiding dust formation, avoiding breathing vapours, mist or gas, and wearing personal protective equipment/face protection .

Future Directions

Hemin has been shown to improve lipid metabolism and insulin sensitivity in both cultured hepatocytes and mice fed a high-fat diet . This shows the potential beneficial effects of hemin from food on lipid and glucose metabolism .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4.ClH.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIJJDXEELBZFS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClFeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panhematin

CAS RN

16009-13-5
Record name Ferrate(2-), chloro[7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-5-13)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hemin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743LRP9S7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136,000
Citations
DL Drabkin - Physiological Reviews, 1951 - journals.physiology.org
L4 and the red of blood were fundamentals of human experience. For primitive people ‘green’was the symbol of food,‘red’of vigor and war. The instinctive appreciation was essentially …
Number of citations: 223 journals.physiology.org
SR Robinson, TN Dang, R Dringen, GM Bishop - Redox Report, 2009 - Taylor & Francis
… to scavenge the hemin via different routes. Before discussing the causes of hemin toxicity, we will first consider how hemin is taken up into brain cells. Hemin uptake into brain cells …
Number of citations: 196 www.tandfonline.com
RL Aft, GC Mueller - Journal of Biological Chemistry, 1984 - ASBMB
… of hemin. The reaction with HBP-93 depended upon COordination of the protein with hemin, was … For this purpose, a new hemin-agarose resin was synthesized and tested as potential …
Number of citations: 217 www.jbc.org
AM Alsharabasy, A Pandit, P Farràs - Advanced Materials, 2021 - Wiley Online Library
… The properties of hemin dimerization are then elucidated with the supposed models of hemin oxidation. After that, the progress in the fabrication of hemin/MOF nanocomposites for the …
Number of citations: 61 onlinelibrary.wiley.com
AU Orjih, HS Banyal, R Chevli, CD Fitch - Science, 1981 - science.org
… IX chloride (hemin) or by a chloroquine-hemin complex in … the addition of hemin or the chloroquinehemin complex and … evidence that hemin and a chloroquinehemin complex are …
Number of citations: 264 www.science.org
G Balla, HS Jacob, JW Eaton, JD Belcher… - … and thrombosis: a …, 1991 - Am Heart Assoc
… that hemin may represent a more likely physiological mediator of LDL oxidation in vivo. Hemin … For example, free hemin rapidly accumulates in the membranes of intact cells. That is, we …
Number of citations: 503 www.ahajournals.org
T Xue, S Jiang, Y Qu, Q Su, R Cheng… - Angewandte …, 2012 - Wiley Online Library
… of free hemin and hemin–graphene conjugates in pH 7.4 Tris buffer, highlighting that the hemin retains monomeric form in the hemin–graphene conjugates, whereas free hemin in …
Number of citations: 384 onlinelibrary.wiley.com
CA Genco, BM Odusanya, G Brown - Infection and immunity, 1994 - Am Soc Microbiol
… To determine if protoporphyrin IX or hemin could compete with radiolabelled hemin for … of hemin, we examined the uptake of radiolabelled hemin in the presence of cold hemin or …
Number of citations: 101 journals.asm.org
P Travascio, Y Li, D Sen - Chemistry & biology, 1998 - cell.com
… We investigated the peroxidase activity of the aptamer-hemin complexes to see if the DNA … activity of hemin. Results: Two porphyrin-bind ing DNA aptamers bound hemin with …
Number of citations: 993 www.cell.com
RL Aft, GC Mueller - Journal of Biological Chemistry, 1983 - ASBMB
… Since it has been demonstrated that hemin plays a critical … In this paper evidence is presented to show that hemin in the … These findings raise the possibility that hemin mediates some …
Number of citations: 223 www.jbc.org

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